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Compound of Interest

Compound Name: 1-Bromo-4-octylbenzene

Cat. No.: B1266205 Get Quote

Executive Summary: 1-Bromo-4-octylbenzene is a substituted aromatic hydrocarbon that

serves as a pivotal intermediate in various fields of chemical synthesis. Its unique structure,

featuring a reactive bromine atom and a lipophilic octyl chain on a benzene ring, makes it a

versatile building block for the synthesis of liquid crystals, pharmaceutical compounds, and

advanced organic materials. This guide provides a comprehensive overview of its chemical and

physical properties, detailed protocols for its synthesis and key reactions, and a discussion of

its primary applications for researchers, scientists, and professionals in drug development and

materials science.

Section 1: Introduction and Nomenclature
1-Bromo-4-octylbenzene is an organic compound valued for its role as a precursor in complex

molecular syntheses. The strategic placement of the bromo and octyl groups at the para

positions of the benzene ring dictates its reactivity and physical properties, making it an ideal

substrate for a range of chemical transformations.

IUPAC Name and Synonyms
Preferred IUPAC Name: 1-bromo-4-octylbenzene[1][2]

Synonyms: 1-Bromo-4-n-octylbenzene, 1-(4-Bromophenyl)octane, 4-Bromooctylbenzene, 4-

n-Octylbromobenzene[1]

CAS Registry Number: 51554-93-9[1][2]
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Chemical Identifiers
Molecular Formula: C₁₄H₂₁Br[1][2]

InChI Key: OOZQSVXPBCINJF-UHFFFAOYSA-N[2]

SMILES: CCCCCCCCC1=CC=C(Br)C=C1[1]

Overview of Significance
The utility of 1-bromo-4-octylbenzene lies in its bifunctional nature. The C-Br bond is highly

susceptible to metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-

carbon and carbon-heteroatom bonds. The long alkyl (octyl) chain imparts solubility in organic

solvents and influences the physical properties, such as mesophase behavior, of derivative

molecules. This makes it a crucial intermediate in the synthesis of liquid crystals for display

technologies, specialized polymers, and as a hydrophobic scaffold in the development of

pharmaceutical agents.[3]

Section 2: Physicochemical and Safety Properties
A thorough understanding of the compound's properties is essential for its effective use in

synthesis and for ensuring safe laboratory handling.

Physical and Chemical Data
The key physicochemical properties of 1-bromo-4-octylbenzene are summarized in the table

below.
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Property Value Source(s)

Molecular Weight 269.22 g/mol [1]

Appearance
Colorless to light yellow clear

liquid

Boiling Point 199-201 °C

Density ~1.13 g/cm³

Flash Point 176.5 °C

Refractive Index ~1.512

Purity Typically >95-98% [2]

Spectral Data
While full spectral data requires experimental acquisition, the expected signatures are as

follows:

¹H NMR: Aromatic protons would appear as two doublets in the ~7.0-7.5 ppm range,

characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the octyl chain

would appear as a series of multiplets between ~0.8-2.6 ppm, with the benzylic protons

being the most downfield and the terminal methyl group being the most upfield triplet.

¹³C NMR: Aromatic carbons would show four distinct signals, two for the substituted carbons

and two for the unsubstituted carbons. The octyl chain would display eight unique signals.

IR Spectroscopy: Characteristic peaks would include C-H stretching for both aromatic

(~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, C=C stretching for the

aromatic ring (~1450-1600 cm⁻¹), and a C-Br stretching band in the fingerprint region.

Safety and Handling
1-Bromo-4-octylbenzene must be handled with appropriate safety precautions in a well-

ventilated fume hood.
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Hazard Class GHS Statement(s)
Precautionary
Measures

Source(s)

Health Hazards

H315: Causes skin

irritationH319: Causes

serious eye

irritationH335: May

cause respiratory

irritation

P261: Avoid breathing

vaporsP280: Wear

protective gloves/eye

protectionP305+P351

+P338: IF IN EYES:

Rinse cautiously with

water for several

minutes. Remove

contact lenses, if

present and easy to

do. Continue rinsing.

[2]

Storage -

Store in a cool, dry,

well-ventilated area in

a tightly sealed

container.

[2]

Section 3: Synthesis of 1-Bromo-4-octylbenzene
The most common and efficient synthesis of 1-bromo-4-octylbenzene is achieved through the

electrophilic aromatic substitution of octylbenzene.

Synthetic Strategy: Electrophilic Bromination
The alkyl group of octylbenzene is an ortho, para-directing activator for electrophilic aromatic

substitution. Due to the significant steric hindrance imposed by the bulky octyl chain, the

incoming electrophile (Br⁺) will preferentially substitute at the less hindered para position. This

regioselectivity makes the direct bromination of octylbenzene a highly effective method for

producing the desired 1-bromo-4-octylbenzene isomer with high purity. A Lewis acid catalyst,

such as iron(III) bromide (FeBr₃), is required to polarize the bromine molecule (Br₂), generating

a sufficiently strong electrophile to react with the aromatic ring.[4][5][6]

Detailed Experimental Protocol
Materials:
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Octylbenzene

Bromine (Br₂)

Iron(III) bromide (FeBr₃) or iron filings

Dichloromethane (DCM, anhydrous)

Sodium thiosulfate solution (10% aqueous)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to

neutralize HBr gas).

Dissolve octylbenzene (1.0 eq) in anhydrous DCM and add it to the flask.

Add a catalytic amount of FeBr₃ (or iron filings, which will react with Br₂ to form FeBr₃ in situ).

Cool the reaction mixture in an ice bath to 0 °C.

Slowly add a solution of bromine (1.05 eq) in DCM to the dropping funnel and add it

dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below

5 °C.

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4

hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

Work-up: a. Carefully quench the reaction by slowly adding it to a beaker containing an ice-

cold 10% sodium thiosulfate solution to neutralize any unreacted bromine. b. Transfer the

mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium
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bicarbonate solution, water, and finally, brine. c. Dry the organic layer over anhydrous

MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to yield 1-bromo-4-
octylbenzene as a clear liquid.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
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Reaction Setup

Work-up & Purification

1. Dissolve Octylbenzene
in anhydrous DCM

2. Add FeBr3 catalyst

3. Cool to 0°C

4. Add Br2/DCM dropwise

5. Stir at room temp

6. Quench with Na2S2O3

Proceed to Work-up

7. Sequential Washes
(NaHCO3, H2O, Brine)

8. Dry with MgSO4

9. Concentrate in vacuo

10. Purify by
Vacuum Distillation

Pure 1-Bromo-4-octylbenzene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-bromo-4-octylbenzene.
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Section 4: Chemical Reactivity and Key
Transformations
The primary site of reactivity in 1-bromo-4-octylbenzene is the carbon-bromine bond, which

serves as a handle for forming new bonds, particularly through organometallic intermediates

and transition-metal-catalyzed reactions.

Grignard Reagent Formation
Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF)

converts the aryl bromide into the corresponding Grignard reagent, (4-octylphenyl)magnesium

bromide. This transforms the electrophilic aromatic carbon into a potent nucleophile and a

strong base.[7][8]

Protocol Outline:

All glassware must be rigorously flame-dried to exclude moisture.

Magnesium turnings are placed in a flask with anhydrous ether under an inert atmosphere

(N₂ or Ar).

A small amount of 1-bromo-4-octylbenzene is added. The reaction is often initiated with a

crystal of iodine or gentle heating.[7]

Once the reaction begins (indicated by bubbling and turbidity), the remaining aryl bromide

solution is added dropwise at a rate that maintains a gentle reflux.[8][9]

The resulting Grignard reagent is a gray, cloudy solution and must be used immediately in

subsequent reactions.

Caption: Formation of the Grignard reagent from 1-bromo-4-octylbenzene.

Palladium-Catalyzed Cross-Coupling Reactions
1-Bromo-4-octylbenzene is an excellent substrate for a variety of palladium-catalyzed cross-

coupling reactions, which are cornerstone transformations in modern organic synthesis.
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The Suzuki reaction couples the aryl bromide with an organoboron compound (typically a

boronic acid or ester) to form a new C-C bond, producing biaryl compounds.[10][11][12] This

reaction is fundamental for synthesizing the core structures of many liquid crystals and

pharmaceutical molecules. The general mechanism involves oxidative addition of the aryl

bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and

reductive elimination to yield the product.[10][11]

Sonogashira Coupling: Reacts with a terminal alkyne to form an aryl-alkyne C-C bond.

Buchwald-Hartwig Amination: Reacts with an amine to form an aryl-amine C-N bond, a

common linkage in pharmaceuticals.

Heck Reaction: Couples with an alkene to form a substituted alkene.

Pd(0)L2

Ar-Pd(II)L2-Br
(Oxidative Adduct)

 Oxidative
 Addition

Ar-Pd(II)L2-R
(Transmetalation Complex)

 Transmetalation

 Reductive
 Elimination

Ar-R
(Coupled Product)

Ar-Br
(1-Bromo-4-octylbenzene)

R-B(OH)2
(Boronic Acid) Base

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.ocf.berkeley.edu/~jmlvll/lab-reports/suzuki/suzuki.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.ocf.berkeley.edu/~jmlvll/lab-reports/suzuki/suzuki.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Section 5: Applications in Research and Industry
The versatility of 1-bromo-4-octylbenzene makes it a valuable starting material across several

high-tech industries.

Liquid Crystal Synthesis: The compound is a fundamental building block for calamitic (rod-

shaped) liquid crystals. The rigid phenyl core and the flexible octyl chain are essential for

forming the nematic and smectic mesophases required for liquid crystal displays (LCDs). The

bromine atom allows for the coupling of different aromatic cores to build more complex, high-

performance liquid crystal molecules.[3]

Pharmaceutical Intermediates: In drug discovery, the 4-octylphenyl moiety can be

incorporated into lead compounds to enhance lipophilicity, which can improve membrane

permeability and oral bioavailability. The C-Br bond serves as a versatile anchor point for

introducing diverse functional groups via cross-coupling to explore structure-activity

relationships (SAR).

Materials Science: It is used in the synthesis of organic electronic materials, such as organic

light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to construct well-

defined conjugated systems through reactions at the bromine site is critical for tuning the

electronic and optical properties of these materials.[3]

Surfactants and Specialty Chemicals: The structure, containing both a hydrophobic tail (octyl

group) and a functionalizable aromatic head, makes it a precursor for certain classes of

specialty surfactants and functional chemicals.[3]

Section 6: Conclusion
1-Bromo-4-octylbenzene is more than a simple chemical; it is an enabling tool for innovation

in science and technology. Its well-defined reactivity, particularly in modern cross-coupling

chemistry, combined with the physical influence of its alkyl chain, provides chemists with a

reliable and versatile platform for molecular construction. From the vibrant displays in our

electronic devices to the development of next-generation pharmaceuticals and materials, the
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synthetic pathways originating from this compound underscore its critical importance in

contemporary chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1266205?utm_src=pdf-custom-synthesis
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm51554939
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6fc7e9
https://www.researchgate.net/figure/Suzuki-coupling-of-1-bromo-4-1-octynylbenzene-5-with-arylboronic-acid-6a-e_tbl1_297291275
https://www.chemistrystudent.com/brominationofbenzene.html
https://www.youtube.com/watch?v=Ic_Dr_dAdRU
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.01%3A_Electrophilic_Aromatic_Substitution_Reactions_-_Bromination
https://web.mnstate.edu/jasperse/chem365/grignard.pdf
http://d.web.umkc.edu/drewa/chem321l/Handouts/Lab06HandoutGrignardReaction321L.pdf
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/The_Synthesis_and_Characterization_of_Carbonyl_Compounds/7%3A_The_Grignard_Reaction_(Experiment)
https://www.ocf.berkeley.edu/~jmlvll/lab-reports/suzuki/suzuki.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b1266205#iupac-name-for-1-bromo-4-octylbenzene
https://www.benchchem.com/product/b1266205#iupac-name-for-1-bromo-4-octylbenzene
https://www.benchchem.com/product/b1266205#iupac-name-for-1-bromo-4-octylbenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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